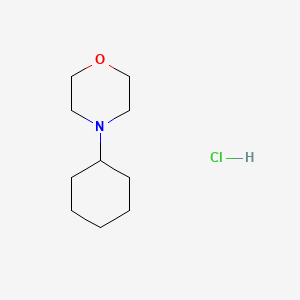

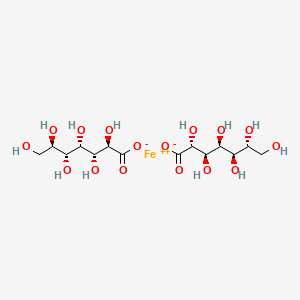

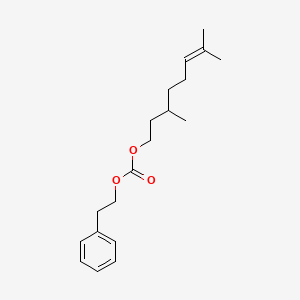

![molecular formula C16H34O4 B12662450 1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol CAS No. 61625-13-6](/img/structure/B12662450.png)

1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(2-ヒドロキシエトキシ)エトキシ]ドデカン-2-オールは、分子式がC16H34O4 、分子量が290.44 g/mol である化学化合物です 。これは、ヒドロキシル基とエーテル結合の存在によって特徴付けられ、様々な化学反応や用途において汎用性の高い化合物となっています。

準備方法

合成経路と反応条件

1-[2-(2-ヒドロキシエトキシ)エトキシ]ドデカン-2-オールの合成は、通常、触媒の存在下でドデカン-2-オールとエチレンオキシドを反応させることから始まります。 反応は、一連のエトキシル化工程を経て進行し、エチレンオキシドがドデカン-2-オールのヒドロキシル基に付加されて、目的の生成物が生成されます 。反応条件には、多くの場合、以下のものが含まれます。

温度: 100-150°C

圧力: 1-5 atm

触媒: 水酸化カリウム (KOH) または水酸化ナトリウム (NaOH)

工業生産方法

工業的な設定では、1-[2-(2-ヒドロキシエトキシ)エトキシ]ドデカン-2-オールの生産は、温度と圧力を制御するシステムを備えた大型反応器で行われます。このプロセスには、ドデカン-2-オールとエチレンオキシドを反応器に連続的に供給することと、触媒の添加が含まれます。 反応混合物はその後、蒸留によって、目的の生成物を未反応の出発物質と副生成物から分離します .

化学反応の分析

反応の種類

1-[2-(2-ヒドロキシエトキシ)エトキシ]ドデカン-2-オールは、以下のものを含む様々な化学反応を起こします。

酸化: ヒドロキシル基は酸化されて、アルデヒドまたはカルボン酸を形成することができます。

還元: この化合物は還元されて、アルカンまたはアルコールを形成することができます。

一般的な試薬と条件

酸化: 酸性条件下での過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3)。

還元: 無水条件下での水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4)。

生成される主な生成物

酸化: ドデカン酸またはドデカナールの生成。

還元: ドデカンまたはドデカン-2-オールの生成。

科学研究における用途

1-[2-(2-ヒドロキシエトキシ)エトキシ]ドデカン-2-オールは、以下のものを含む科学研究において幅広い用途を持っています。

化学: 様々な化学反応や製剤において、界面活性剤や乳化剤として使用されます。

生物学: 生物学的緩衝液の調製に用いられ、疎水性化合物の可溶化剤としても使用されます。

医学: 薬物送達システムにおける潜在的な用途と、医薬品製剤における成分として調査されています。

科学的研究の応用

1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.

作用機序

1-[2-(2-ヒドロキシエトキシ)エトキシ]ドデカン-2-オールの作用機序は、主に疎水性分子と親水性分子と相互作用する能力に基づいています。ヒドロキシル基とエーテル結合は、様々な基質と水素結合とファンデルワールス相互作用を形成することを可能にします。 この特性により、表面張力を低下させ、乳化を安定化させる効果的な界面活性剤になります .

類似化合物の比較

類似化合物

1-[2-[2-[2-(2-ヒドロキシエトキシ)エトキシ]エトキシ]エトキシ]ドデカン-2-オール: この化合物は、追加のエトキシ基を持つため、より親水性が高く、可溶化特性が向上しています.

1-(2-ヒドロキシエトキシ)ドデカン-2-オール: この化合物は、エトキシ基の数が少ないため、親水性が低くなりますが、それでも界面活性剤として有効です.

ユニーク性

1-[2-(2-ヒドロキシエトキシ)エトキシ]ドデカン-2-オールは、バランスの取れた親水性-疎水性特性により、様々な用途において汎用性が高いという点でユニークです。 安定な乳化を形成し、疎水性化合物を可溶化できる能力は、他の類似化合物とは一線を画しています .

類似化合物との比較

Similar Compounds

1-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]dodecan-2-ol: This compound has additional ethoxy groups, making it more hydrophilic and enhancing its solubilizing properties.

1-(2-Hydroxyethoxy)dodecan-2-ol: This compound has fewer ethoxy groups, making it less hydrophilic but still effective as a surfactant.

Uniqueness

1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol is unique due to its balanced hydrophilic-lipophilic properties, making it versatile in various applications. Its ability to form stable emulsions and solubilize hydrophobic compounds sets it apart from other similar compounds .

特性

CAS番号 |

61625-13-6 |

|---|---|

分子式 |

C16H34O4 |

分子量 |

290.44 g/mol |

IUPAC名 |

1-[2-(2-hydroxyethoxy)ethoxy]dodecan-2-ol |

InChI |

InChI=1S/C16H34O4/c1-2-3-4-5-6-7-8-9-10-16(18)15-20-14-13-19-12-11-17/h16-18H,2-15H2,1H3 |

InChIキー |

XAKJPEDIIFHZPU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCC(COCCOCCO)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)

![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)